N-氯甲胺

描述

N-Chloromethanamine is not directly mentioned in the provided papers. However, the papers discuss various chlorinated compounds and chloramines, which are related to the topic of N-Chloromethanamine. Chloramines, in general, are compounds that contain the N-Cl bond and are known for their use as disinfectants and in organic synthesis .

Synthesis Analysis

The synthesis of chloramines and related compounds can involve the reaction of amines with chlorinating agents. For example, N-chloramines can be generated and reacted immediately in a continuous-flow approach, avoiding the need for isolation due to their instability . The synthesis of N-chloramines can also involve the reaction of hypochlorous acid with primary and secondary amines .

Molecular Structure Analysis

The molecular structure of chlorinated compounds can be quite diverse. For instance, the crystal structure of N-[2-(chloromercuri)ethyl]diethylamine has been determined by X-ray diffraction, showing specific interatomic distances and angles . Although this does not directly describe N-Chloromethanamine, it provides insight into the structural analysis of related chlorinated amines.

Chemical Reactions Analysis

Chlorinated compounds can participate in various chemical reactions. For example, chloromethane acts as a methyl donor in the biosynthesis of esters and anisoles in certain fungi . Chloramines are known to be reactive intermediates in organic synthesis, such as in the preparation of amines, amides, and imines .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloramines and related compounds are influenced by their molecular structure. Chloramines are typically unstable and can decompose or rearrange, which is why they are often used immediately after preparation . The presence of chlorinated compounds can also affect the formation of byproducts such as trihalomethanes and haloacetic acids during chlorination processes .

Relevant Case Studies

Case studies involving chlorinated compounds include the formation of byproducts during chlorination in the presence of humic acid and nitrogenous organic compounds , and the use of chloromethane as a methyl donor in fungal biosynthesis . Additionally, the reactivity of chlorinated compounds with electrophilic metal centers has been studied, as seen in the formation of a complex containing a μ2-acac-O,O′ bridging ligand and a coordinated dichloromethane .

科学研究应用

1. 消毒和水处理

N-氯甲胺在水处理和消毒领域发挥着重要作用。它在氯胺化反应中的应用已经得到充分记录,这是一种常用于减少受监管的消毒副产物(DBPs)如三卤甲烷(THMs)和卤代乙酸(HAAs)产生的过程。然而,这个过程可能导致N-亚硝胺的形成,包括N-亚硝二甲胺(NDMA),这是一种可能的人类致癌物(Le Roux, Gallard, & Croué, 2011)。此外,与氯化钙相比,N-氯甲胺在水消毒剂配方中的使用,如I剂(3-氯-4,4-二甲基-2-噁唑烷酮),在产生有机负荷的水中特别是在产生有毒三卤甲烷方面已被证明更安全(Worley, Burkett, & Price, 1984)。

2. 抗菌应用

N-氯甲胺已被研究用于其抗菌性能。当受稀释的次乙氧基硅丙烷基-2,2,6,6-四甲基哌啶单体的立体位阻影响时,与次氯酸钠接触时,会形成稳定的N-Cl键。这种键为硅胶、棉和聚氨酯等材料提供了抗菌功能,表明在水处理和医疗应用中具有潜在应用(Barnes et al., 2007)。

3. 化学和工业应用

在工业和化学领域,N-氯甲胺的性质和反应备受关注。例如,氯胺和溴胺的化学,它们都是一类将卤素连接到氮上的N-卤胺,具有重要意义。这些化合物在漂白、消毒和消毒应用中具有商业重要性。它们多样的反应机制使它们在水处理和工业过程中的中间体中至关重要(Wojtowicz, 2000)。

4. 环境和健康影响研究

目前正在进行关于N-氯甲胺及其相关化合物的环境和健康影响的研究。研究已经探讨了氯化水的致癌潜力以及在这种情况下氯胺的作用,评估了暴露于各种消毒副产物的风险(Dunnick & Melnick, 1993)。同样,已经系统地审查了三卤甲烷的毒理学方面,这些三卤甲烷可能是N-氯甲胺参与的水氯化的副产物,以了解它们对人类健康的影响(Medeiros et al., 2019)。

安全和危害

属性

IUPAC Name |

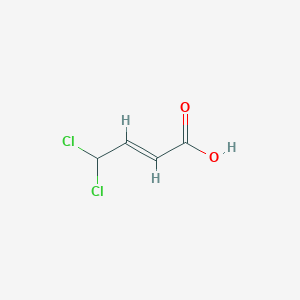

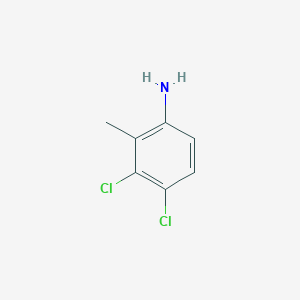

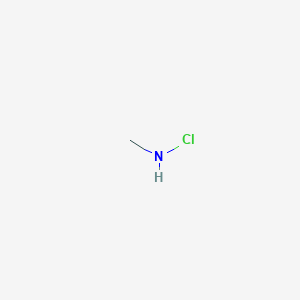

N-chloromethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4ClN/c1-3-2/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJIABOUHLYVHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210528 | |

| Record name | Methanamine, N-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

65.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Chloromethanamine | |

CAS RN |

6154-14-9 | |

| Record name | Methanamine, N-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanamine, N-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。